rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis
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Overview
Description
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis: is a chiral amine compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopentane ring substituted with a dimethylaminomethyl group and a methyl group, making it a versatile intermediate in organic synthesis and potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis typically involves the following steps:
Cyclopentane Derivative Formation: Starting from a suitable cyclopentane derivative, such as cyclopentanone, the compound undergoes a series of functional group transformations.
Aminomethylation: Introduction of the dimethylaminomethyl group can be achieved through reductive amination, where cyclopentanone reacts with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar alkylating agents under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be employed to optimize yield and purity.
Catalysis: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, ensuring efficient conversion rates.
Purification: Techniques like crystallization, distillation, and chromatography are utilized to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Alkylating Agents: Methyl iodide (CH3I), ethyl bromide (C2H5Br)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
Biologically, this compound can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with various biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs targeting neurological or cardiovascular conditions.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, trans
- (1S,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, trans
- (1S,2R)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis
Uniqueness
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine, cis is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its stereoisomers. This stereochemical configuration can influence its binding affinity to biological targets and its overall pharmacokinetic properties.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
2763584-69-4 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
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